molecular formula C9H13ClO B2976567 2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone CAS No. 2140750-33-8

2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone

Cat. No.: B2976567
CAS No.: 2140750-33-8
M. Wt: 172.65
InChI Key: QXICNDXTYJYJMQ-UHFFFAOYSA-N
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Description

2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone is a bicyclic chlorinated ketone characterized by a unique cyclopropane ring system. Chlorinated cyclopropyl ethanones are typically intermediates in agrochemical synthesis, such as the production of propylthioconazole (). The compound’s reactivity is influenced by the electron-withdrawing chlorine atom and the steric strain of the cyclopropane rings, which may enhance its utility in cross-coupling reactions or as a precursor for bioactive molecules .

Properties

IUPAC Name

2-chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO/c1-5-2-6(5)7-3-8(7)9(11)4-10/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXICNDXTYJYJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2CC2C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone typically involves the chlorination of cyclopropylmethyl ketone. One common method includes the use of chlorine gas in the presence of a catalyst to achieve the chlorination reaction . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted ethanones.

Scientific Research Applications

2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting various biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The substituents on the cyclopropane ring significantly alter physical properties. For example:

  • 2-Chloro-1-(1-chlorocyclopropyl)ethanone (CAS 120983-72-4) has a predicted density of 1.35 g/cm³ and boiling point of 202°C, with storage requiring inert gas and low temperatures (2–8°C) due to its instability .
  • 1-[2-(4-Ethoxy-3-methoxyphenyl)cyclopropyl]ethanone (3b) exhibits a lower melting point (65–66°C) and reduced volatility, attributed to its polar methoxy and ethoxy groups .
  • 2-(2-Chlorophenyl)-1-[1-(4-chlorophenyl)cyclopropyl]ethanone (CAS 139297-77-1) demonstrates a higher molecular weight (304.04 g/mol) and boiling point (415.8°C) due to aromatic chlorination .

Data Tables

Table 1. Comparative Physical Properties of Cyclopropyl Ethanones

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Melting Point (°C) Key Applications
2-Chloro-1-(1-chlorocyclopropyl)ethanone 120983-72-4 C₅H₆Cl₂O 153.01 1.35 202 N/A Pesticide intermediate
1-[2-(4-Ethoxy-3-methoxyphenyl)cyclopropyl]ethanone (3b) N/A C₁₃H₁₆O₃ 220.26 N/A N/A 65–66 Antimicrobial agent
2-(2-Chlorophenyl)-1-[1-(4-chlorophenyl)cyclopropyl]ethanone 139297-77-1 C₁₇H₁₃Cl₂O 304.04 1.32 415.8 N/A Research chemical
1-(2-Methylcyclopropyl)ethanone N/A C₆H₈O 96.13 N/A N/A N/A Fragrance precursor

Research Findings

  • Chlorine vs. Alkoxy Substituents : Chlorination increases density and boiling point compared to alkoxy-substituted analogs, likely due to higher molecular polarity and halogen-related intermolecular forces .
  • Antimicrobial vs. Agrochemical Utility : Alkoxy derivatives (e.g., 3b) prioritize bioactivity, while chlorinated analogs favor industrial scalability and stability .
  • Synthetic Challenges : Bicyclic cyclopropanes (e.g., 2-methylcyclopropyl groups) introduce steric hindrance, complicating purification and requiring specialized catalysts (e.g., SHELX-refined crystallography) .

Biological Activity

2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone is a chlorinated ketone notable for its unique molecular structure, which includes cyclopropane rings and a carbonyl group. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities and reactivity. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Structural Characteristics

  • Molecular Formula : C₉H₁₃ClO
  • Molecular Weight : 172.65 g/mol
  • CAS Number : 2140750-33-8

The compound features a chlorine atom attached to the first carbon of the cyclopropane, which contributes to its electrophilic character, making it reactive towards nucleophiles in biological systems .

Synthesis

The synthesis of this compound typically involves chlorination processes using cyclopropylmethyl ketone as a precursor. The reaction conditions often include solvents and catalysts to facilitate the introduction of chlorine into the molecular structure .

This compound acts primarily as an electrophile. Its interaction with nucleophilic sites on proteins and enzymes can lead to modifications in biological pathways. Such interactions may result in enzyme inhibition or altered cellular signaling, contributing to its potential therapeutic effects.

Anticancer Potential

Research indicates that compounds with similar structural characteristics exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies on structurally related chlorinated compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells such as MCF-7 (breast cancer) and U-937 (leukemia) cell lines .

Comparative Biological Activity Table

CompoundIC₅₀ Value (µM)Cancer Cell LineMechanism
This compoundTBDTBDElectrophilic interaction
Doxorubicin0.5 - 2.8MCF-7, HCT-116DNA intercalation
Lambertianic Acid<0.5CEM-13, MT-4Apoptosis induction

The above table illustrates the comparative effectiveness of this compound against established anticancer agents like doxorubicin. While specific IC₅₀ values for this compound are still under investigation, its structural properties suggest a potential for significant biological activity.

Case Studies

Recent studies have focused on the cytotoxic effects of chlorinated ketones similar to this compound. For example:

  • Study on Chlorinated Cyclopropane Derivatives : A study demonstrated that chlorinated derivatives exhibited higher cytotoxicity than their non-chlorinated counterparts against human leukemia cell lines. The presence of the chlorine atom was crucial for enhancing biological activity through increased electrophilicity .
  • Mechanistic Insights : Flow cytometry analyses indicated that certain analogs induced apoptosis via caspase activation pathways, suggesting that this compound may similarly trigger apoptotic mechanisms in targeted cells .

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